7-Methoxy-2-methyl-1-benzofuran-5-carbaldehyde
Overview
Description
7-Methoxy-2-methyl-1-benzofuran-5-carbaldehyde is an organic compound with the molecular formula C11H10O3. It belongs to the benzofuran family, which is characterized by a fused benzene and furan ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-methyl-1-benzofuran-5-carbaldehyde typically involves the following steps:
Starting Material: The synthesis often begins with 2-methylphenol, which undergoes a series of reactions to form the benzofuran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2-methyl-1-benzofuran-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 7-Methoxy-2-methyl-1-benzofuran-5-carboxylic acid.
Reduction: 7-Methoxy-2-methyl-1-benzofuran-5-methanol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
7-Methoxy-2-methyl-1-benzofuran-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: It is explored for its potential use in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of 7-Methoxy-2-methyl-1-benzofuran-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and targets can vary based on the derivative or compound it is part of .
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-2-methylbenzofuran: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2-Methyl-1-benzofuran-5-carbaldehyde: Lacks the methoxy group, which can affect its solubility and reactivity.
7-Methoxy-1-benzofuran-5-carbaldehyde: Lacks the methyl group, which can influence its steric and electronic properties.
Uniqueness
7-Methoxy-2-methyl-1-benzofuran-5-carbaldehyde is unique due to the presence of both methoxy and methyl groups, which can enhance its reactivity and solubility. These functional groups also provide versatility in its chemical transformations and applications .
Biological Activity
7-Methoxy-2-methyl-1-benzofuran-5-carbaldehyde is an organic compound belonging to the benzofuran family, characterized by its unique structure that includes a fused benzene and furan ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.
- Molecular Formula : C_{11}H_{12}O_3
- Molecular Weight : 190.2 g/mol
- Appearance : Solid at room temperature
The compound's reactivity is significantly influenced by its aldehyde functional group, which can participate in various chemical reactions such as oxidation, reduction, and substitution.
Anticancer Activity
Research indicates that benzofuran derivatives exhibit notable anticancer properties. A systematic review highlighted the synthesis and biological evaluation of various benzofuran derivatives, including this compound. The compound demonstrated significant antiproliferative activity against several cancer cell lines.
Case Study: Antiproliferative Activity
In a study conducted by Flynn et al., various benzofuran derivatives were assessed for their cytotoxic effects on cancer cell lines. The results showed that modifications in the structure, particularly the positioning of methoxy and methyl groups, significantly enhanced the activity. For instance:
Compound | Structure Modification | IC50 (µM) |
---|---|---|
10h | Methoxy at C-6 | < 1 |
10g | Unsubstituted | > 10 |
This indicates that this compound may possess similar or enhanced activity compared to other derivatives with strategic substitutions .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. A study reported its effectiveness against various bacterial strains, demonstrating moderate to strong activity.
In Vitro Antimicrobial Testing
The Minimum Inhibitory Concentration (MIC) values for the compound against selected pathogens were as follows:
Bacterial Strain | MIC (µM) |
---|---|
Bacillus subtilis | 4.69 |
Staphylococcus aureus | 5.64 |
Escherichia coli | 8.33 |
Pseudomonas aeruginosa | 13.40 |
These findings suggest that the compound has promising potential as an antimicrobial agent .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells. Benzofuran derivatives have been shown to inhibit certain enzymes and receptors involved in cancer progression and microbial growth. Further studies are required to elucidate the precise molecular mechanisms involved in its action .
Comparative Analysis with Related Compounds
Comparative studies with structurally similar compounds reveal insights into the structure-activity relationship (SAR) of benzofurans:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
7-Methoxy-2-phenybenzofuran-5-carboxaldehyde | Contains a phenyl group | Potentially enhanced biological activity due to phenyl substitution |
5-Methoxy-2-methylbenzofuran-6-carbaldehyde | Different position of the methoxy group | May exhibit different reactivity patterns |
7-Hydroxy-2-methylbenzofuran-5-carbaldehyde | Hydroxyl group instead of methoxy | Increased polarity may affect solubility and bioactivity |
These comparisons highlight how minor structural modifications can significantly impact biological activity .
Properties
IUPAC Name |
7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7-3-9-4-8(6-12)5-10(13-2)11(9)14-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZZSHDIEXQERY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C(=CC(=C2)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440319 | |
Record name | 7-Methoxy-2-methyl-1-benzofuran-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139386-35-9 | |
Record name | 7-Methoxy-2-methyl-1-benzofuran-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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